molecular formula C5H11NO2 B1360084 N,N-Dimethylglycine methyl ester CAS No. 7148-06-3

N,N-Dimethylglycine methyl ester

Cat. No. B1360084
CAS RN: 7148-06-3
M. Wt: 117.15 g/mol
InChI Key: LRZFEBJUJIQVDQ-UHFFFAOYSA-N
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Description

N,N-Dimethylglycine methyl ester, also known as Methyl (dimethylamino) acetate, is a derivative of the amino acid glycine . It is used as a biochemical for proteomics research and as a chemical and pharmaceutical intermediate .


Synthesis Analysis

While specific synthesis methods for N,N-Dimethylglycine methyl ester were not found in the search results, it’s worth noting that similar compounds can be synthesized through various methods, including transmethylation reactions .


Molecular Structure Analysis

The molecular formula of N,N-Dimethylglycine methyl ester is C5H11NO2, and its molecular weight is 117.1463 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving N,N-Dimethylglycine methyl ester were not found in the search results, it’s known that similar compounds can participate in various chemical reactions, including transmethylation processes .


Physical And Chemical Properties Analysis

N,N-Dimethylglycine methyl ester is a liquid at 20°C . It has a boiling point of 135°C, a flash point of 39°C, and a specific gravity of 0.95 at 20/20°C . Its refractive index is 1.41 .

Scientific Research Applications

Photopolymerization Co-initiator

N,N-Dimethylglycine methyl ester: has been identified as an effective co-initiator for radical photopolymerization, particularly in the presence of camphorquinone . This application is crucial in the development of biohydrogels with potential uses in biomedical areas such as tissue engineering and drug delivery systems.

Proteomics Research

This compound serves as a biochemical tool in proteomics research . It’s used to study protein interactions and modifications, which can lead to a better understanding of cellular processes and the development of targeted therapies.

Chemical and Pharmaceutical Intermediate

As an intermediate, N,N-Dimethylglycine methyl ester is utilized in the synthesis of various chemical and pharmaceutical products . Its role is pivotal in creating compounds that may have therapeutic or industrial applications.

Analysis of Alcohols in Complex Mixtures

The esters of N,N-Dimethylglycine, including the methyl ester, are proposed as derivatives for the rapid, sensitive, and selective analysis of primary and secondary alcohols in complex mixtures by electron spray ionization tandem mass spectrometry (ESI-MS-MS) . This application is significant for analytical chemistry and quality control in various industries.

Synthesis of Lipids

These esters are used as reagents in the synthesis of lipids, including choline . This is particularly relevant in the study of cell membranes and the development of lipid-based drug delivery systems.

Biomarker of Protein Degradation

N,N-Dimethylglycine methyl ester: is potentially useful as a biomarker of protein degradation in patients with chronic obstructive pulmonary disease (COPD) . This application could lead to better diagnostic tools and treatments for COPD.

Safety and Hazards

N,N-Dimethylglycine methyl ester is flammable and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Future Directions

While specific future directions for N,N-Dimethylglycine methyl ester were not found in the search results, it’s worth noting that similar compounds, such as N,N-Dimethylglycine, are being studied for their potential roles in various applications, including the development of glycine-based ionic liquids and emulsifiers .

Mechanism of Action

Target of Action

N,N-Dimethylglycine methyl ester, a derivative of the amino acid glycine, primarily targets the transmethylation process in the body . It is known to influence the immune response, boost physical and mental performance, enhance cardiovascular function, protect the liver, aid in detoxification, and reduce seizure activity .

Mode of Action

N,N-Dimethylglycine methyl ester supports transmethylation processes through its ability to give up its methyl groups to help produce Sulfur-Adenosylmethionine (SAMe) . SAMe is the principal methyl donor in the body, and transmethylation involves the reaction whereby a methyl group is transferred from SAMe to another molecule .

Biochemical Pathways

N,N-Dimethylglycine methyl ester is produced in the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction . In the body, the liver converts N,N-Dimethylglycine methyl ester into other useful metabolites by a process known as oxidative demethylation .

Pharmacokinetics

It is known that n,n-dimethylglycine methyl ester is more lipid-soluble than glycine due to methylation, which might allow it to more easily cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of N,N-Dimethylglycine methyl ester’s action are diverse. It can positively influence the immune response, boost physical and mental performance, enhance cardiovascular function, protect the liver, aid in detoxification, and reduce seizure activity . More recently, animal studies indicate that N,N-Dimethylglycine methyl ester may have a role in the prevention and treatment of systemic lupus erythematosus (SLE) and melanoma .

Action Environment

N,N-Dimethylglycine methyl ester is sensitive to air and hygroscopic in nature . Environmental factors such as humidity and water can influence its action, efficacy, and stability . Therefore, it should be stored under dry inert gas, in cool, dry conditions in well-sealed containers .

properties

IUPAC Name

methyl 2-(dimethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZFEBJUJIQVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60221693
Record name Glycine, N,N-dimethyl-, methyl ester
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name N,N-Dimethylglycine methyl ester
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Product Name

N,N-Dimethylglycine methyl ester

CAS RN

7148-06-3
Record name N,N-Dimethylglycine methyl ester
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Record name Glycine, N,N-dimethyl-, methyl ester
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Record name N,N-Dimethylglycine methyl ester
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Record name N,N-Dimethylglycine Methyl Ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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